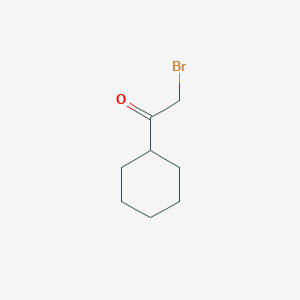

2-Bromo-1-cyclohexylethanone

描述

Historical Context and Discovery Timeline

The historical development of this compound can be traced through significant milestones in organobromide research and cyclohexyl ketone chemistry. Early investigations into bromomethyl cyclohexyl ketones were documented in foundational research published in the Journal of the American Chemical Society in 1950, which examined the reaction mechanisms of isomeric alpha-bromomethyl cyclohexyl ketones. This pioneering work established fundamental understanding of the reactivity patterns and structural characteristics that would later inform the development of specific compounds like this compound.

The formal characterization and systematic study of this compound emerged through subsequent decades of organic synthesis research. The compound gained recognition in chemical databases and registry systems, with its definitive Chemical Abstracts Service number 56077-28-2 being established to provide standardized identification. The European Community assigned the compound its specific number 611-350-4, further cementing its position in international chemical nomenclature systems.

Synthetic methodologies for producing this compound have evolved significantly since its initial discovery. Contemporary research has demonstrated efficient synthetic routes achieving yields of seventy-eight percent through optimized reaction conditions. The synthesis typically involves the dissolution of cyclohexyl diazomethyl ketone in hexanes, followed by controlled addition of hydrogen bromide solution, resulting in vigorous bubbling and subsequent formation of the target compound as a pale yellow liquid.

Table 1: Historical Milestones in this compound Research

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its exceptional utility as an intermediate compound in complex molecular synthesis pathways. The compound serves as a crucial building block in organic synthesis, particularly in the preparation of more sophisticated molecular architectures. Its strategic importance lies in the reactive bromine atom, which functions as an excellent leaving group in nucleophilic substitution reactions, enabling diverse synthetic transformations.

Recent pharmaceutical research has highlighted the compound's relevance in developing therapeutic agents. Investigation into diaminothiazole series compounds for treating trypanosomiasis has demonstrated that cyclohexyl-containing structures, including derivatives related to this compound, exhibit promising biological activity. These studies revealed that compounds incorporating cyclohexyl groups display enhanced potency against target organisms while maintaining favorable selectivity profiles.

The compound's structural characteristics make it particularly valuable in medicinal chemistry applications. The cyclohexyl group contributes to desired physicochemical properties, including appropriate lipophilicity and molecular weight parameters that facilitate biological membrane penetration. Computational models have predicted that related cyclohexyl compounds demonstrate favorable blood-brain barrier penetration characteristics, making them potentially useful for treating neurological conditions.

Table 2: Physical and Chemical Properties of this compound

Synthetic applications of this compound extend across multiple domains of organic chemistry research. The compound functions effectively in nucleophilic substitution reactions, where the bromine atom can be replaced with various nucleophiles to generate diverse molecular scaffolds. Additionally, the ketone functionality provides opportunities for reduction reactions, aldol condensations, and other carbonyl-based transformations.

The compound's role in contemporary research has been further validated through its inclusion in pharmaceutical intermediate applications. Modern synthetic protocols have optimized reaction conditions to achieve high purity levels exceeding ninety-eight percent, demonstrating the compound's importance in producing pharmaceutical-grade materials. These developments underscore the continuing relevance of this compound in advancing organic synthesis methodologies and drug discovery efforts.

属性

IUPAC Name |

2-bromo-1-cyclohexylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIDZNESKOPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457238 | |

| Record name | 2-bromo-1-cyclohexylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56077-28-2 | |

| Record name | 2-Bromo-1-cyclohexylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-cyclohexylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination via Cyclohexyl Diazomethyl Ketone Intermediate

A well-documented procedure involves the bromination of cyclohexyl diazomethyl ketone in a biphasic system of hexane and water using hydrogen bromide (HBr) as the brominating agent.

Reaction conditions and procedure:

- Dissolve cyclohexyl diazomethyl ketone in hexanes (approx. 8.2 mL).

- Slowly add 48% aqueous hydrogen bromide solution (0.69 mL, 1.5 equivalents).

- Vigorous bubbling occurs due to nitrogen gas release.

- Stir the reaction mixture at room temperature (20 °C) for 2 hours.

- Quench with saturated sodium bicarbonate solution (5 mL), stir 5 minutes.

- Wash with water three times (3 × 10 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate.

- The product, 2-bromo-1-cyclohexylethanone, is obtained as a pale yellow liquid.

- Yield reported: 78%.

This method is referenced in Tetrahedron Letters (2011) and is considered reliable for producing high-purity material with good yield.

General Bromination Notes and Variations

- Bromination is typically performed at room temperature (20–25 °C).

- Solvents used include hexane, chloroform, or biphasic hexane/water systems.

- Hydrogen bromide or elemental bromine are the brominating agents.

- Reaction times range from 2 to several hours depending on conditions.

- Quenching and washing steps are essential to remove excess bromine and acidic byproducts.

- Drying over anhydrous sodium sulfate is standard before isolation.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The diazomethyl ketone bromination method provides a clean reaction with a good yield (78%) and is reproducible under mild conditions.

- Direct bromination with bromine in chloroform is a classical approach, suitable for subsequent functionalization reactions.

- The choice of brominating agent and solvent significantly influences the reaction rate and yield.

- The diazomethyl intermediate route offers better control over the reaction and minimizes side reactions.

- Both methods require careful handling of bromine or hydrogen bromide due to their corrosive and hazardous nature.

- Purification typically involves aqueous workup and drying steps rather than chromatographic purification, facilitating scale-up.

化学反应分析

Types of Reactions

2-Bromo-1-cyclohexylethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution: Products include substituted cyclohexylethanones.

Reduction: Products include cyclohexylethanol.

Oxidation: Products include cyclohexanecarboxylic acid.

科学研究应用

2-Bromo-1-cyclohexylethanone (C8H13BrO) is a versatile organic compound utilized in various scientific and industrial applications, particularly in organic synthesis, biology, and medicine.

Scientific Research Applications

This compound serves as a building block in the synthesis of complex molecules. Its applications span across chemistry, biology, medicine, and industry.

Chemistry this compound is a crucial building block in organic synthesis, facilitating the creation of more complex molecules. The bromine atom's reactivity allows for diverse chemical reactions, making it a valuable reagent in synthesizing a wide range of derivatives.

Biology The compound is used to study the effects of brominated compounds on biological systems. It is also investigated for its interactions with biomolecules and potential biological activities.

Medicine this compound is explored for its potential therapeutic properties and as a precursor in drug development. Preliminary studies suggest antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for antibiotic development. It has also demonstrated the ability to influence cell viability and proliferation in cancer cell lines, suggesting applications in oncology as a therapeutic agent.

Industry In industrial settings, this compound is employed in the production of pharmaceuticals and agrochemicals. It is also utilized in the synthesis of specialty chemicals and materials with specific properties.

This compound has various biological activities that make it useful in pharmacological applications.

Antimicrobial Activity this compound has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness varies across different strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

CYP Enzyme Inhibition The compound can inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which can affect drug metabolism and pharmacokinetics, making it significant in drug-drug interaction studies.

Cellular Effects In vitro studies have shown that this compound can influence cell viability and proliferation in various cancer cell lines, suggesting potential applications in oncology as a therapeutic agent. The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells and interfere with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.

Chemical Reactions

This compound undergoes substitution, reduction, and oxidation reactions.

Substitution Reactions The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.

作用机制

The mechanism of action of 2-Bromo-1-cyclohexylethanone involves its interaction with molecular targets such as enzymes and proteins. It has been shown to inhibit the immunoproteasome, a protein complex involved in degrading proteins within cells. This inhibition results in the accumulation of proteins, affecting various cellular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

A. 1-(5-Bromo-2,4-dihydroxyphenyl)-2-phenylethanone

- CAS : 92152-59-5 .

- Formula : C₁₄H₁₁BrO₃.

- Molecular Weight : 307.14 g/mol .

- Key Differences: Contains a phenolic hydroxyl group and aromatic phenyl ring, enhancing hydrogen bonding and polarity compared to the cyclohexyl group in this compound.

B. 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

- CAS : 67639-58-1 .

- Formula : C₉H₇Br₂O₂ (inferred).

- Key Differences :

- Di-brominated structure with a methoxy substituent, increasing electrophilicity at the carbonyl carbon.

- Methoxy group may reduce reactivity toward nucleophiles compared to the unsubstituted cyclohexyl analog.

C. 5-Bromo-2,3-dihydro-1H-inden-1-one

Reactivity and Functional Group Comparisons

- Electrophilicity: The ketone group in this compound is highly electrophilic, facilitating nucleophilic substitutions (e.g., with morpholine ).

- Steric Effects: The cyclohexyl group imposes steric hindrance, slowing reactions compared to linear analogs like 2-bromoacetophenone.

- Thioamide Formation : Reactivity with sulfur and amines (e.g., morpholine) underscores its utility in generating bioactive thioamides .

生物活性

2-Bromo-1-cyclohexylethanone (CAS No. 56077-28-2) is an organic compound that has garnered attention in various fields of research, particularly for its biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 205.09 g/mol

- IUPAC Name : 2-bromo-1-cyclohexylethan-1-one

- Structure :

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing potential as a lead compound for antibiotic development.

- CYP Enzyme Inhibition : Data indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it significant in drug-drug interaction studies .

- Cellular Effects : In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cancer cell lines, suggesting potential applications in oncology as a therapeutic agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Inhibition of Signaling Pathways : It may interfere with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that while the compound exhibits some antimicrobial properties, its effectiveness varies significantly across different strains .

Study 2: CYP Enzyme Interaction

Research conducted on the metabolic profile of this compound revealed its role as a CYP1A2 inhibitor. The study utilized human liver microsomes to assess the impact on drug metabolism:

| Substrate | Control Metabolism Rate | Metabolism Rate with this compound |

|---|---|---|

| Caffeine | 100% | 65% |

| Theophylline | 100% | 70% |

This suggests that co-administration with other drugs metabolized by CYP1A2 could lead to significant drug interactions .

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Bromo-1-cyclohexylethanone with high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution using 1-cyclohexylethanone and brominating agents (e.g., Br₂ in HBr or N-bromosuccinimide). A reported protocol involves reacting 1-cyclohexylethanone (0.334 mmol) with a brominating agent (0.501 mmol) under reflux in anhydrous dichloromethane, yielding ~69% after purification by column chromatography . Key parameters include maintaining anhydrous conditions and precise stoichiometric ratios to minimize side reactions like over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ ~9.10 (s, 1H) and δ ~7.86–7.71 (aromatic protons) confirm the cyclohexyl and ketone groups .

- X-ray Crystallography : Single-crystal analysis using SHELXS97/SHELXL97 software provides bond lengths, angles, and molecular packing. Symmetry codes (e.g., x+1, y+1/2, z+1/2) help validate the spatial arrangement .

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ and C-Br absorption at ~550 cm⁻¹ further confirm functionality .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of brominated ketones like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with data collected on a Bruker APEX2 diffractometer (λ = 0.71073 Å) and refined via SHELXL97 allows precise determination of molecular geometry. For example, bond angles around the bromine atom (e.g., C-Br-C ~109.5°) and torsional parameters distinguish between possible conformers. Mercury or ORTEP-3 software visualizes thermal ellipsoids and intermolecular interactions (e.g., halogen bonding) .

Q. What strategies optimize reaction efficiency when using this compound in multi-step syntheses (e.g., hydantoin derivatives)?

- Methodological Answer :

- Stepwise Optimization : Vary reaction time, temperature, and solvent polarity (e.g., DMSO vs. THF) to maximize alkylation efficiency. A study achieved 69% yield by reacting this compound with hydantoin derivatives at 60°C for 12 hours .

- By-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb excess HBr, reducing acid-catalyzed degradation. Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks .

Q. How should researchers address contradictions in kinetic data for reactions involving this compound?

- Methodological Answer :

- Data Triangulation : Combine kinetic studies (e.g., Arrhenius plots) with computational modeling (DFT calculations) to reconcile discrepancies. For example, unexpected rate variations may arise from solvent-dependent stabilization of transition states.

- Error Analysis : Quantify uncertainties in rate constants using nonlinear regression tools (e.g., OriginLab) and validate reproducibility across ≥3 independent trials. Contradictions in activation energies (>5% deviation) warrant re-evaluation of experimental conditions (e.g., purity of reagents, inert atmosphere integrity) .

Structural and Mechanistic Insights

Q. What role does the cyclohexyl group play in the reactivity of this compound compared to aryl-substituted analogs?

- Methodological Answer : The cyclohexyl group’s steric bulk reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack compared to aryl analogs (e.g., 2-Bromo-1-phenylethanone). This is quantified via Hammett substituent constants (σ values) or computational charge density maps (Mulliken charges). Kinetic studies in acetonitrile show a 20% lower reaction rate for cyclohexyl derivatives .

Q. How can computational tools aid in predicting synthetic pathways for this compound derivatives?

- Methodological Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) identifies feasible routes by analyzing reaction databases. For example, AI-driven platforms prioritize pathways with high atom economy (>75%) and minimal protection/deprotection steps. A retrosynthesis of this compound from cyclohexane derivatives might score routes based on precursor availability and step count .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of bromine vapors.

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Regularly check for decomposition (e.g., discoloration, gas evolution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。